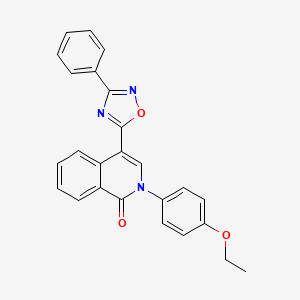
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound has been synthesized using different methods and has been studied extensively for its various properties and applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
This compound, along with its derivatives, has been synthesized and evaluated for various biological activities. For instance, Sirgamalla and Boda (2019) explored the synthesis, characterization, molecular docking, and biological evaluation of novel derivatives for their antibacterial and antifungal activities. These compounds showed significant activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains including Aspergillus niger and Candida albicans, highlighting their potential as antimicrobial agents (Sirgamalla & Boda, 2019).
Photochemical and Kinetic Studies
The compound's structural variants have also been studied for their photochromic properties. Yang et al. (2012) investigated the photochromic systems based on a six-membered ring as ethene bridges, which include derivatives of the compound . These studies reveal the influence of aromaticity on the thermal stability of photochromic systems, demonstrating the compound's utility in developing materials with tunable photochromic properties (Yang et al., 2012).
Anticancer Activity
Further, derivatives of this compound have been synthesized and assessed for their anticancer activities. Yakantham et al. (2019) synthesized a series of derivatives and evaluated them against human cancer cell lines such as MCF-7 (breast) and A549 (lung), showing good to moderate activity. This research underscores the potential of such compounds in the development of new anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Electroluminescence and Photophysical Properties
Nagarajan et al. (2014) delved into the synthesis, characterization, and electroluminescence behavior of π-conjugated imidazole–isoquinoline derivatives, which include compounds structurally related to our compound of interest. Their findings on photophysical, electrochemical, and thermal properties open avenues for the use of such compounds in organic light-emitting diodes (OLEDs) and other optoelectronic applications (Nagarajan et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-2-30-19-14-12-18(13-15-19)28-16-22(20-10-6-7-11-21(20)25(28)29)24-26-23(27-31-24)17-8-4-3-5-9-17/h3-16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJVOVBJOSZPMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)
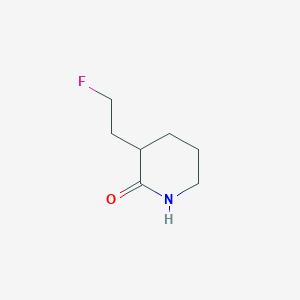
![2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2410392.png)
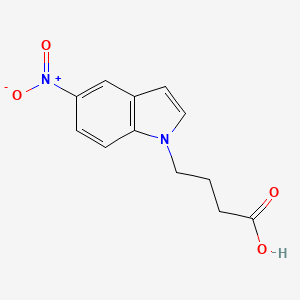
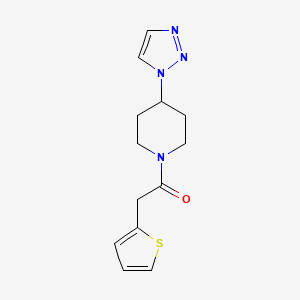
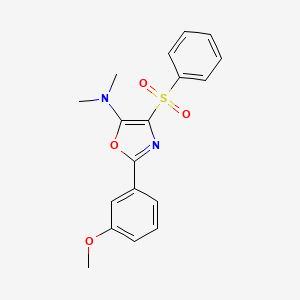
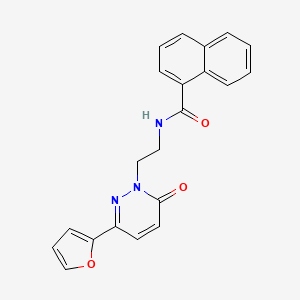
![2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2410399.png)
![2-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B2410405.png)
![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2410406.png)


![2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410409.png)
